Guaifenesin Exhibits Superior Inhibition of MUC5AC Hypersecretion Compared to N-Acetylcysteine and Ambroxol in Human Airway Epithelial Cells
Guaifenesin (GGE) demonstrated concentration-dependent inhibition of MUC5AC secretion in IL-13-stimulated primary differentiated human tracheal-bronchial epithelial cells, with an IC50 of approximately 100 µM at 24 hours [1]. In contrast, N-acetylcysteine (NAC) and ambroxol (Amb) were 'less effective' at comparable concentrations in the same assay system [1]. This indicates that guaifenesin possesses direct pharmacological activity on airway epithelial mucin production that is not shared by these commonly used mucolytics.
| Evidence Dimension | Inhibition of IL-13-induced MUC5AC secretion |
|---|---|
| Target Compound Data | IC50 ≈ 100 µM (24-hour treatment) |
| Comparator Or Baseline | N-acetylcysteine (NAC) and ambroxol (Amb), both 'less effective' at 10-300 µM |
| Quantified Difference | Guaifenesin achieved IC50 ≈ 100 µM; NAC and Amb did not achieve comparable inhibition across the tested concentration range |
| Conditions | Primary differentiated human tracheal-bronchial epithelial cells pre-treated with IL-13 (3 days), then co-treated with IL-13 and test compounds for 24-72 hours. |
Why This Matters
This provides a clear, quantitative in vitro differentiation for researchers studying mucus hypersecretion disorders (e.g., asthma, COPD, chronic bronchitis), indicating that guaifenesin offers a distinct pharmacological profile not recapitulated by NAC or ambroxol.
- [1] Seagrave, J., Albrecht, H. H., Hill, D. B., Rogers, D. F., & Solomon, G. (2012). Effects of guaifenesin, N-acetylcysteine, and ambroxol on MUC5AC and mucociliary transport in primary differentiated human tracheal-bronchial cells. Respiratory Research, 13(1), 98. View Source
